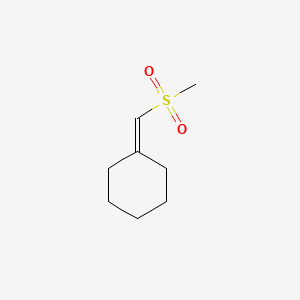

Sulfone, cyclohexylidenemethyl methyl

Description

Sulfone, cyclohexylidenemethyl methyl (C₈H₁₄O₂S, monoisotopic mass: 174.07146 Da) is a sulfone derivative featuring a cyclohexylidene group attached to a methylsulfonyl moiety. Its InChIKey is QYIGWVSKOVPXJX-SDNWHVSQSA-N . Unlike simpler sulfones such as dimethyl sulfone (C₂H₆O₂S), this compound’s structure introduces steric hindrance and conformational rigidity due to the cyclohexylidene group.

Properties

CAS No. |

35378-31-5 |

|---|---|

Molecular Formula |

C8H14O2S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

methylsulfonylmethylidenecyclohexane |

InChI |

InChI=1S/C8H14O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 |

InChI Key |

DGWSPGFKEADWPL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C=C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Cyclohexylidenemethyl sulfone requires multistep synthesis via condensation of lithium diethyl (p-chlorophenyl)sulfomonomethylphosphonate with cyclohexanone, yielding 72% .

- Dimethyl sulfone is synthesized more straightforwardly, often via oxidation of dimethyl sulfoxide (DMSO), and is commercially prevalent .

- Aryl-substituted sulfones (e.g., 4-bromophenyl methyl sulfone) show higher industrial demand, with the 4-bromophenyl derivative projected to reach a market size of $0.45 billion by 2030 .

Reactivity and Stability

Electrophilicity and Substituent Effects :

- Cyclohexylidenemethyl sulfones exhibit reduced reactivity in cuprate addition reactions compared to p-chlorophenyl analogs. For example, lithium dimethylcuprate(I) addition yields are significantly lower for p-fluorophenyl derivatives than for p-chlorophenyl sulfones, suggesting chlorine’s stronger inductive stabilization of carbanions .

- Fluorine’s electron-withdrawing inductive effect (σ = 0.52) is counterbalanced by its electron-releasing resonance effect (σR = -0.44), making p-fluorophenyl sulfones less acidic than p-chlorophenyl analogs .

Thermal Stability :

Physical Properties and Solubility

- Cyclohexylidenemethyl methyl sulfone : Likely less water-soluble than linear sulfones due to hydrophobic cyclohexylidene groups.

- Dimethyl sulfone : High water solubility and crystalline structure facilitate use in pharmaceuticals and cosmetics .

- Methyl phenyl sulfone : Moderate solubility in organic solvents, used in polymer industries .

Q & A

Basic Research Questions

Q. 1. What experimental methods are recommended for synthesizing cyclohexylidenemethyl methyl sulfone and verifying its purity?

- Methodology :

- Synthesis : Utilize protocols for sulfone synthesis, such as oxidation of sulfides or coupling reactions involving cyclohexylidenemethyl precursors (e.g., cyclohexyl bromide derivatives) with methyl sulfone groups. For example, bromine addition to unsaturated sulfones can be optimized by controlling steric effects and reaction conditions (e.g., temperature, solvent polarity) .

- Purity Verification : Employ high-performance liquid chromatography (HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Monitor solubility in polar/non-polar solvents to assess purity .

Q. 3. How can researchers characterize the physical and chemical stability of cyclohexylidenemethyl methyl sulfone under varying conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and degradation thresholds. For example, methyl sulfone derivatives maintain stability up to 200°C but degrade under extreme heat .

- pH Stability : Test solubility and stability in buffered solutions (pH 1–14) using UV-Vis spectroscopy or NMR to detect structural changes. Avoid highly acidic/alkaline conditions, as sulfones may hydrolyze or form reactive intermediates .

Advanced Research Questions

Q. 4. How does cyclohexylidenemethyl methyl sulfone interact with hypoxia-induced pathways in cancer cells, and what experimental models are suitable for studying this?

- Methodology :

- Hypoxia Models : Use 3D tumor spheroids or hypoxia chambers (1–5% O₂) to mimic the tumor microenvironment. Measure changes in HIF-1α levels via Western blot or immunofluorescence after sulfone treatment .

- Metabolic Profiling : Perform metabolomic analysis (LC-MS) to quantify glycolytic enzymes (e.g., hexokinase, lactate dehydrogenase) and iron-sulfur cluster biogenesis markers. Compare effects in metastatic vs. normal cell lines to identify differential responses .

Q. 5. What strategies resolve contradictions in reported data on sulfone-mediated metabolic regulation (e.g., pro- vs. anti-metastatic effects)?

- Methodology :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., oxygen levels, cell type, sulfone concentration). For instance, methyl sulfone may suppress HIF-1α in cancer cells but enhance iron homeostasis in normal cells, requiring cell-specific assays .

- Mechanistic Validation : Use CRISPR/Cas9 to knock out targets like HIF-1α or iron regulatory proteins (IRPs) and assess sulfone efficacy. This clarifies whether observed effects are direct or context-dependent .

Q. 6. How do steric and electronic properties of cyclohexylidenemethyl methyl sulfone influence its reactivity in organic synthesis?

- Methodology :

- Computational Modeling : Apply density functional theory (DFT) to predict steric hindrance from the cyclohexylidenemethyl group and its impact on reaction kinetics (e.g., bromine addition rates). Compare with experimental data from kinetic studies .

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to determine spatial arrangements in reaction intermediates. For example, bulky substituents may favor erythro over threo diastereomers in addition reactions .

Q. 7. What analytical techniques are optimal for studying sulfone-protein interactions in drug formulation contexts?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinities between sulfones and therapeutic targets (e.g., angiogenic proteins).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions. Ensure compatibility with sulfone solubility by using dimethyl sulfoxide (DMSO) as a co-solvent .

Data Interpretation & Best Practices

Q. 8. How should researchers design dose-response studies to evaluate sulfone toxicity in non-cancerous cells?

- Methodology :

- Dose Range-Finding : Conduct preliminary MTT assays across a broad concentration range (e.g., 1 nM–100 µM). Use Hill slope analysis to identify IC₅₀ values.

- Longitudinal Studies : Monitor iron homeostasis markers (e.g., ferritin, transferrin receptor) over 72 hours to distinguish acute vs. chronic effects .

Q. 9. What statistical approaches are recommended for analyzing sulfone-induced metabolic shifts in multi-omics datasets?

- Methodology :

- Pathway Enrichment Analysis : Apply tools like MetaboAnalyst or GSEA to identify perturbed pathways (e.g., glycolysis, oxidative phosphorylation).

- Machine Learning : Use partial least squares-discriminant analysis (PLS-DA) to classify sulfone-responsive metabolites and validate with permutation testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.